molecular formula C12H13ClO2 B1626032 Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate CAS No. 61346-39-2

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B1626032
CAS No.: 61346-39-2
M. Wt: 224.68 g/mol
InChI Key: WSIBWWKHGLSKEI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic aromatic compound featuring a chlorine substituent at the 6-position of the indene core and an ethyl ester group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of phosphodiesterase 1 (PDE1) inhibitors and other bioactive molecules . Its structural versatility allows for modifications at the ester group or the dihydroindene scaffold, enabling tailored physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIBWWKHGLSKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488108
Record name Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61346-39-2
Record name Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

Cyclization efficiency depends on catalyst loading, solvent choice, and temperature. Trials with AlCl3 (1.2 equiv) in dichloromethane (DCM) at 0–5°C achieved 68% yield, while elevated temperatures (25°C) reduced selectivity due to polyacylation byproducts. Alternative Lewis acids like FeCl3 or BF3·OEt2 were less effective, yielding <40% product.

Table 1: Friedel-Crafts Cyclization Conditions

Catalyst Solvent Temp (°C) Yield (%) Byproducts (%)
AlCl3 DCM 0–5 68 12
FeCl3 DCM 25 39 29
BF3·OEt2 Toluene 25 37 34

Esterification of the Ketone Intermediate

The ketone intermediate is subsequently esterified to introduce the ethyl carboxylate group. Source employs ethanol under acidic conditions (H2SO4, reflux), achieving 85% conversion. The mechanism involves nucleophilic acyl substitution, where ethanol attacks the protonated carbonyl carbon.

Alternative Esterification Routes

Patent data from describes an alternative pathway using ethyl chloroformate. Here, Boc-L-proline reacts with ethyl chloroformate and 1-amino-2-indanol to form a mixed carbonate intermediate, which undergoes transesterification. While this method is less direct, it avoids strong acids, yielding 72% product after purification.

Table 2: Esterification Methods Comparison

Method Reagents Temp (°C) Yield (%) Purity (%)
Acidic ethanol H2SO4, EtOH 80 85 92
Ethyl chloroformate ClCO2Et, NEt3 25 72 89

Alternative Synthetic Pathways

Grignard Addition-Followed by Cyclization

A less-common route involves Grignard reagent addition to 6-chloro-1-indanone. Treatment with ethyl magnesium bromide in tetrahydrofuran (THF) forms a tertiary alcohol, which undergoes dehydration (H3PO4) and esterification. This method offers 61% overall yield but requires stringent anhydrous conditions.

Palladium-Catalyzed Coupling

Recent advances explore Suzuki-Miyaura coupling to append the ester group. Bromo-indene intermediates react with ethyl boronic acid esters under Pd(PPh3)4 catalysis, though yields remain modest (54%).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Source highlights continuous flow reactors for Friedel-Crafts cyclization, reducing AlCl3 usage by 40% via precise residence time control. Subsequent esterification in microchannel reactors enhances heat dissipation, achieving 89% yield with >99% purity after chromatographic purification.

Challenges and Optimization Strategies

Byproduct Mitigation

Over-alkylation during Friedel-Crafts steps generates di- and tri-acylated impurities. Kinetic studies show that maintaining sub-10°C temperatures and incremental AlCl3 addition lowers byproduct formation to <15%.

Solvent Recycling

DCM recovery via fractional distillation reduces waste in cyclization steps, with 78% solvent reuse reported in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of various substituted indene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate has been investigated for its biological activities, particularly in the context of cancer treatment. Research indicates that it may induce apoptosis in cancer cells, especially those that overexpress inhibitors of apoptosis (IAP) proteins. This mechanism suggests potential therapeutic applications against various cancer types, including:

  • Breast Cancer
  • Colon Carcinoma
  • Ovarian Cancer
  • Neuroblastoma

Studies have shown that compounds within the 2,3-dihydro-1H-indene class can inhibit tumor growth and affect cell viability, making them candidates for further development in oncology .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of bacterial strains. Preliminary studies suggest its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This property makes it a candidate for developing new antimicrobial agents to combat resistant bacterial infections .

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective properties. Initial findings indicate that it may protect neuronal cells from oxidative stress and apoptosis, which is relevant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Reduction: Converting the carboxylate ester to alcohol.
  • Substitution Reactions: Modifying the chloro group to introduce other functional groups.

These reactions enable the synthesis of derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Materials Science

This compound is also explored in the development of organic electronic materials. Its ability to participate in photopolymerization processes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's reactivity can be harnessed to create materials with desirable electrical properties .

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways. The compound was effective at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that its mechanism involved disrupting cell membrane integrity .

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference(s)
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate 6-Cl, 1-ethyl ester Intermediate for PDE1 inhibitors; used in microwave-assisted synthesis
Mthis compound 6-Cl, 1-methyl ester Similar reactivity; methyl ester may alter solubility and metabolic stability
2-Methylallyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 6-Cl, 1-oxo, 2-methylallyl ester Solid (mp 71.5–73.7°C); potential for further functionalization via allyl group
Ethyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate 2-oxo, 1-ethyl ester Synthesized via acid-catalyzed cyclization; used in antiangiogenic agent development
Ethyl 1-hydroxy-2-oxo-2,3-dihydro-1H-indene-1-carboxylate 1-hydroxy, 2-oxo, 1-ethyl ester Oil with dual carbonyl groups; exhibits hydrogen bonding potential (IR: 3385 cm⁻¹)
Ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate hydrochloride 1-amino, 5-Br, 1-ethyl ester (hydrochloride salt) Salt formation enhances stability; amino group enables nucleophilic reactivity
Methyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indene-1-carboxylate 6-(chlorosulfonyl), 1-methyl ester Chlorosulfonyl group introduces electrophilic sites for cross-coupling reactions

Physicochemical Properties

  • Melting Points : 2-Methylallyl derivatives exhibit higher melting points (71.5–73.7°C) due to increased molecular rigidity, whereas hydroxylated analogues remain oils at room temperature .
  • Spectral Data : Ethyl 1-hydroxy-2-oxo-2,3-dihydro-1H-indene-1-carboxylate shows distinct NMR signals (δH 4.31 ppm for hydroxyl proton) and IR stretches (1766 cm⁻¹ for ester C=O), aiding structural characterization .

Biological Activity

Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indene ring structure with a chlorine atom at the 6-position. This structural characteristic contributes to its distinct chemical properties and biological activities. The molecular formula is C12_{12}H11_{11}ClO2_2 with a molecular weight of approximately 234.67 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate biochemical pathways by interacting with specific enzymes or receptors. Ongoing research aims to elucidate the precise molecular targets involved in its action .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. These findings position this compound as a promising candidate for further development in cancer therapeutics .

Case Studies

A notable case study focused on the synthesis and evaluation of this compound derivatives highlighted their enhanced biological activities compared to the parent compound. The derivatives exhibited improved potency against specific cancer cell lines, indicating that structural modifications can significantly influence biological outcomes .

Comparative Analysis

Compound Activity Mechanism
This compoundAntimicrobialEnzyme inhibition
AnticancerInduction of apoptosis
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochlorideAntiviralIron chelation

This table summarizes key findings regarding the biological activities of related compounds, illustrating the diverse potential applications within medicinal chemistry.

Q & A

Basic Research Question: What are the common synthetic routes for Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate, and how are yields optimized?

Methodological Answer:
The compound is synthesized via esterification or substitution reactions. A representative method involves reacting 6-chloro-2,3-dihydro-1H-inden-1-one with ethyl chloroformate or activated carboxylic acid derivatives under basic conditions. For example:

  • Step 1: React 6-chloro-2,3-dihydro-1H-inden-1-one (3.0 mmol) with 2-methylallyl chloride in the presence of a base (e.g., triethylamine) to yield 74% product after purification by column chromatography (pentane:ethyl acetate = 3:2) .
  • Step 2: Optimize reaction time, temperature, and stoichiometry to minimize side products. Use TLC to monitor reaction progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 2
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Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate

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